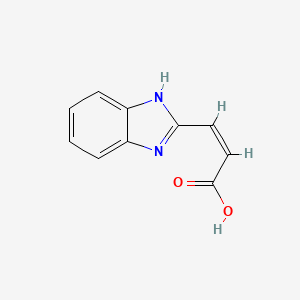
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid is a compound that features a benzimidazole ring fused to an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid typically involves the reaction of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole ringThe reaction conditions often include the use of solvents such as N,N-dimethylformamide and catalysts like sulfur .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring or the acrylic acid moiety.
Substitution: The compound can participate in substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with additional functional groups, while reduction could lead to partially or fully reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions .
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an anticancer agent. Studies have indicated that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis .
Industry
In industry, the compound is used in the development of new materials, particularly in the creation of metal-organic frameworks (MOFs) that have applications in catalysis, gas storage, and separation technologies .
Mécanisme D'action
The mechanism by which (Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can bind to proteins involved in cell signaling pathways, thereby inhibiting their activity and preventing cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound shares the benzimidazole core but differs in the attached functional groups.
2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid: Another compound with a benzimidazole ring, used in the construction of metal-organic frameworks.
Propriétés
Numéro CAS |
152935-58-5 |
|---|---|
Formule moléculaire |
C10H8N2O2 |
Poids moléculaire |
188.186 |
Nom IUPAC |
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-6H,(H,11,12)(H,13,14)/b6-5- |
Clé InChI |
FEGNPBYZFFAMCR-WAYWQWQTSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC(=O)O |
Synonymes |
2-Propenoicacid,3-(1H-benzimidazol-2-yl)-,(Z)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















